molecular formula C22H12N4O5S B5185443 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide

3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B5185443
M. Wt: 444.4 g/mol
InChI Key: HPELKXLXQUADAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the naphthalimide class, characterized by a 1,8-naphthalic anhydride core modified with a nitro group at the 6-position and a benzamide-thiazole moiety. Naphthalimides are widely studied for their anticancer, antifungal, and plant growth-regulating activities, with structural modifications often dictating their efficacy and selectivity .

Properties

IUPAC Name

3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O5S/c27-19(24-22-23-9-10-32-22)12-3-1-4-13(11-12)25-20(28)15-6-2-5-14-17(26(30)31)8-7-16(18(14)15)21(25)29/h1-11H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPELKXLXQUADAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide is a derivative of benzo[de]isoquinoline and thiazole, which has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C22H12N4O5S
  • Molecular Weight : 396.38 g/mol
  • CAS Number : 721916-04-7
PropertyValue
Molecular FormulaC22H12N4O5S
Molecular Weight396.38 g/mol
CAS Number721916-04-7

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study focused on the inhibition of lipoxygenase (LOX) enzymes, particularly 15-LOX , which is implicated in various neoplastic conditions. The synthesized naphthalimide analogs demonstrated potent inhibitory activity against 15-LOX in nanomolar ranges, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects likely involves the modulation of inflammatory pathways via LOX inhibition. LOXs are key enzymes in the metabolism of arachidonic acid, leading to the production of inflammatory mediators that can promote tumorigenesis. By inhibiting these enzymes, the compound may reduce inflammation and impede cancer cell proliferation.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of benzo[de]isoquinoline and evaluated their bioactivity. The results showed that modifications at specific positions enhanced their inhibitory potency against LOX enzymes .
  • In Vivo Studies : In vivo studies are necessary to further validate the anticancer potential of this compound. Preliminary data suggest that similar compounds have shown reduced tumor growth in animal models when administered at therapeutic doses.
  • Comparative Analysis : A comparative analysis with other known anticancer agents revealed that while some compounds exhibited similar efficacy, the unique structural features of This compound may confer additional benefits in terms of selectivity and reduced side effects.

Table 2: Comparative Efficacy Against 15-LOX

Compound NameIC50 (nM)
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin)<50
Other Analog 1<100
Other Analog 2<200

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide exhibit anticancer properties. Studies suggest that the isoquinoline structure may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. For instance, the compound may inhibit topoisomerases or other kinases critical for cancer cell survival and division.

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit certain proteases and kinases could be beneficial in developing therapeutic agents for diseases characterized by dysregulated enzyme activity.

Biological Assays

In vitro assays have shown that this compound can modulate biological pathways related to inflammation and cellular stress responses, making it a candidate for further studies in chronic disease models.

Material Science

Polymeric Applications

Due to its unique chemical structure, this compound can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in developing advanced materials for electronics and coatings.

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in photodynamic therapy (PDT). The ability to absorb light at specific wavelengths allows it to generate reactive oxygen species (ROS) upon irradiation, which can be used to target tumor cells selectively.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of structurally similar compounds to This compound . The results indicated significant cytotoxic effects on breast cancer cells with an IC50 value of approximately 15 µM.

Case Study 2: Enzyme Inhibition

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the enzyme inhibition potential of this compound against serine proteases. The findings revealed a competitive inhibition mechanism with a Ki value of 0.5 µM, suggesting strong binding affinity.

Comparison with Similar Compounds

Sulfamoyl Benzoic Acid Analogues

Key Compounds :

  • Compound 4: 2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid
  • Compound 11d: 5-Chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid
Property Compound 4 Compound 11d Target Compound (Nitro-Thiazol-Benzamide)
Binding Affinity −8.53 kcal/mol −9.21 kcal/mol Not reported
EC₅₀ (LPA2 Agonism) 0.94 nM 5.06 × 10⁻³ nM N/A
Selectivity Moderate High Likely high (thiazole moiety)

Insights :

  • Sulfamoyl substitution (e.g., compound 11d) improves binding affinity and selectivity for lysophosphatidic acid receptor 2 (LPA2) due to enhanced hydrogen bonding and hydrophobic interactions .
  • The nitro-thiazol-benzamide derivative lacks sulfamoyl groups but may leverage its thiazole ring for π-π stacking or metal coordination in target binding .

Phosphonylated Triazole Derivatives

Key Compounds :

  • 16b: Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate
  • 16c: Diethyl 3-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}propylphosphonate
Property 16b 16c Target Compound
Yield 88% 80% Not reported
Melting Point 170–171°C 113–114°C Likely >200°C (estimated)
Bioactivity Anticancer Anticancer Antifungal/Plant growth

Insights :

  • Phosphonate groups in 16b–16d enhance water solubility and bioavailability, but their bulkiness may reduce membrane permeability compared to the thiazole-benzamide group .
  • The target compound’s nitro-thiazol-benzamide structure may favor antifungal or plant growth regulation over anticancer activity .

Aryl Thiazole-Triazole Hybrids

Key Compounds :

  • 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
Property 9c Target Compound
Activity Antidiabetic Antifungal
Binding Mode α-Glucosidase inhibition Likely 15-LOX-1 inhibition
Substituent Bromophenyl Nitrobenzamide

Insights :

  • Bromophenyl groups in 9c improve α-glucosidase inhibition, whereas the nitro group in the target compound may enhance oxidative stress responses in fungi or plants .

Naphthalimide-Based Fluorescent Probes

Key Compound :

  • ADMP-F: (2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethylazanediyl)bis(methylenephosphonic acid)
Property ADMP-F Target Compound
Application Antiscalant Bioactive agent
Fluorescence Yes (morpholino) No

Insights :

  • Morpholino and phosphonic acid groups in ADMP-F enable fluorescence and scale inhibition, whereas the target compound’s thiazole and nitro groups prioritize biological targeting over fluorescence .

Q & A

Q. What are the common synthetic routes for 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzo[de]isoquinoline-dione and thiazole-containing benzamide precursors. Key steps include:
  • Nucleophilic substitution : Reacting 1,3-dioxo-benzo[de]isoquinoline derivatives with trifluoromethanesulfonyl chloride to activate the nitro group (as seen in analogous compounds) .
  • Amide bond formation : Using coupling agents like EDCI/HOBt or DCC to link the thiazole-2-amine moiety to the benzamide core .
  • Characterization : Intermediates are validated via melting point analysis, FT-IR (C=O stretching at ~1700 cm⁻¹), and NMR (aromatic protons in δ 7.0–8.5 ppm). Elemental analysis (C, H, N) confirms purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies aromatic proton environments and carbonyl/thiazole carbons. For example, the nitro group deshields adjacent protons, shifting signals downfield .
  • FT-IR : Confirms nitro (asymmetric stretch ~1520 cm⁻¹) and carbonyl groups (dione C=O ~1680–1720 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ vs. observed) with <2 ppm error .

Q. How is preliminary bioactivity screening conducted for derivatives of this compound?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are calculated to assess cytotoxicity .
  • Enzyme inhibition : Evaluate binding to targets like α-glucosidase or kinases via fluorescence-based assays. Molecular docking (AutoDock Vina) predicts interactions with active sites .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :
  • Reaction path prediction : Quantum mechanical calculations (DFT) model transition states to identify energetically favorable pathways .
  • Solvent/catalyst screening : COSMO-RS simulations predict solvent effects (e.g., DMF vs. THF) on reaction yields .
  • Machine learning : Train models on existing reaction datasets to recommend optimal conditions (temperature, stoichiometry) .

Q. How should researchers resolve contradictions in spectral data during structural validation?

  • Methodological Answer :
  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitro group behavior in NMR .
  • X-ray crystallography : Resolve ambiguities by determining crystal structure (if single crystals are obtainable) .

Q. What strategies improve yield in multi-step syntheses of nitro-heterocyclic compounds like this one?

  • Methodological Answer :
  • Stepwise optimization : Use Design of Experiments (DoE) to vary parameters (e.g., reaction time, catalyst loading) for each step .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 30 mins) and improve purity .
  • Workflow integration : Implement inline analytics (e.g., HPLC-MS) for real-time monitoring .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to modulate solubility .
  • Nitro group modification : Replace -NO₂ with -CF₃ or -CN to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., dione carbonyls) .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental bioactivity results?

  • Methodological Answer :
  • Conformational sampling : Run molecular dynamics (MD) simulations to explore protein-ligand flexibility .
  • Binding entropy : Calculate entropy penalties using MM-PBSA to explain weaker-than-predicted binding .
  • Off-target profiling : Screen against related enzymes (e.g., kinases vs. proteases) to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.